6-Methoxydecan-5-one
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Overview
Description
6-Methoxydecan-5-one is an organic compound characterized by a methoxy group attached to a decanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxydecan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a decanone derivative with a methoxy group donor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxydecan-5-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the decanone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxydecan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxydecan-5-one involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carbonyl group in the decanone backbone can also interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxydecan-2-one
- 6-Methoxydecan-3-one
- 6-Methoxydecan-4-one
Uniqueness
6-Methoxydecan-5-one is unique due to the specific position of the methoxy group and the carbonyl group in the decanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
819814-11-4 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
6-methoxydecan-5-one |
InChI |
InChI=1S/C11H22O2/c1-4-6-8-10(12)11(13-3)9-7-5-2/h11H,4-9H2,1-3H3 |
InChI Key |
ABYYGDMCVXNLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CCCC)OC |
Origin of Product |
United States |
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